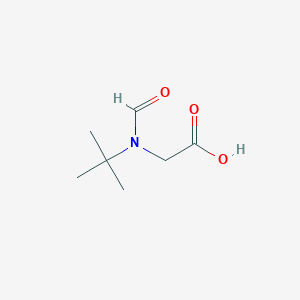![molecular formula C21H14BrN3O3 B3300999 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide CAS No. 905680-61-7](/img/structure/B3300999.png)
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Descripción general
Descripción
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a useful research compound. Its molecular formula is C21H14BrN3O3 and its molecular weight is 436.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and leading to a range of biological effects .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their activity and subsequent alterations in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as anti-inflammatory, antiviral, and anticancer activities .
Result of Action
Similar compounds have been found to exert a range of effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide . These factors could include the pH of the environment, the presence of other compounds, and the temperature .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have shown interactions with various enzymes and proteins . For instance, pyrazoline derivatives, which share a similar nitrogen-based hetero-aromatic ring structure, have shown confirmed biological and pharmacological activities . They have been reported to interact with enzymes such as acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Cellular Effects
The cellular effects of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide are yet to be fully elucidated. Related compounds have been shown to influence cell function. For example, pyrazoline derivatives have been reported to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other compounds with a similar structure .
Propiedades
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3/c22-16-11-9-14(10-12-16)20-24-25-21(28-20)23-19(26)15-5-4-8-18(13-15)27-17-6-2-1-3-7-17/h1-13H,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWISCLMWMWPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3300979.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3300990.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B3300997.png)
![3-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B3301007.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3301016.png)
![6-Nitrothieno[3,2-b]pyridin-7-ol](/img/structure/B3301019.png)
![(2Z)-N-(4-methoxyphenyl)-3-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B3301025.png)
